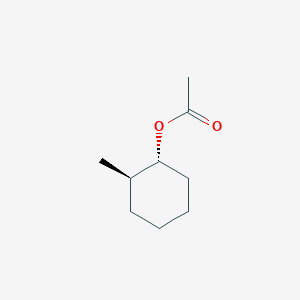
2,4-D triisopropanolammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D triisopropanolammonium salt is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which has been in use since the 1940s. The triisopropanolammonium salt form of the herbicide has gained popularity due to its improved solubility in water and reduced volatility, which makes it more effective and safer to use. In
Mecanismo De Acción
The mechanism of action of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the disruption of the plant hormone auxin. The herbicide acts as a synthetic auxin, which leads to uncontrolled cell division and growth in the target weeds. This disrupts the normal growth and development of the weeds, leading to their eventual death. The herbicide is selective in its action, targeting only broadleaf weeds and leaving grasses and other non-target plants unharmed.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4-D triisopropanolammonium salt triisopropanolammonium salt on plants have been extensively studied. The herbicide affects various processes in the plant, including photosynthesis, respiration, and protein synthesis. It also disrupts the plant's hormonal balance, leading to abnormal growth and development. In addition, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has been shown to have toxic effects on some non-target organisms, including fish and amphibians.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-D triisopropanolammonium salt triisopropanolammonium salt has several advantages for use in lab experiments. It is readily available, cost-effective, and has a well-established mechanism of action. It is also selective in its action, making it useful for studying the effects of herbicides on specific plant species. However, the herbicide has some limitations for use in lab experiments. Its toxicity to non-target organisms can pose ethical concerns, and its effects on the environment may not be fully understood.
Direcciones Futuras
There are several future directions for research on 2,4-D triisopropanolammonium salt triisopropanolammonium salt. One area of interest is the development of new formulations and delivery methods that improve the herbicide's efficacy and safety. Another area of research is the investigation of the herbicide's potential applications in environmental remediation and water treatment. Additionally, further studies are needed to fully understand the herbicide's effects on non-target organisms and the environment.
Métodos De Síntesis
The synthesis of 2,4-D triisopropanolammonium salt triisopropanolammonium salt involves the reaction of 2,4-dichlorophenoxyacetic acid with triisopropanolamine in the presence of a catalyst. The reaction occurs in an aqueous medium, and the resulting product is a white crystalline powder that is highly soluble in water. The synthesis method is relatively simple and cost-effective, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
2,4-D triisopropanolammonium salt triisopropanolammonium salt has been extensively studied for its herbicidal properties. It is used to control a wide range of broadleaf weeds in various crops, including cereals, vegetables, fruits, and ornamental plants. The herbicide works by disrupting the growth and development of the target weeds, leading to their eventual death. In addition to its use in agriculture, 2,4-D triisopropanolammonium salt triisopropanolammonium salt has also been studied for its potential applications in environmental remediation and water treatment.
Propiedades
Número CAS |
18584-79-7 |
|---|---|
Nombre del producto |
2,4-D triisopropanolammonium salt |
Fórmula molecular |
C17H27Cl2NO6 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C9H21NO3.C8H6Cl2O3/c1-7(11)4-10(5-8(2)12)6-9(3)13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h7-9,11-13H,4-6H2,1-3H3;1-3H,4H2,(H,11,12) |
Clave InChI |
SRPJGPPDQIFOGY-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
SMILES canónico |
CC(CN(CC(C)O)CC(C)O)O.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Otros números CAS |
18584-79-7 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



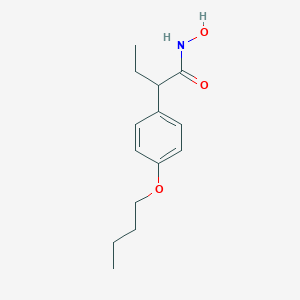
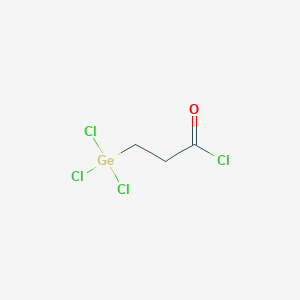
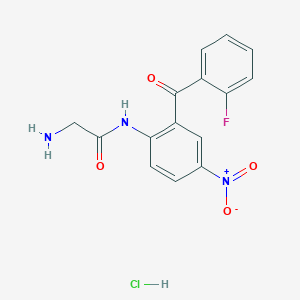
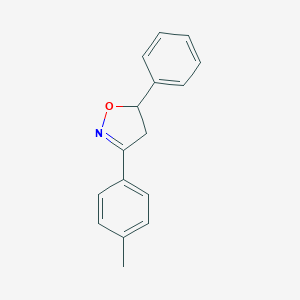
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
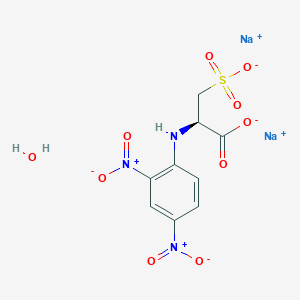
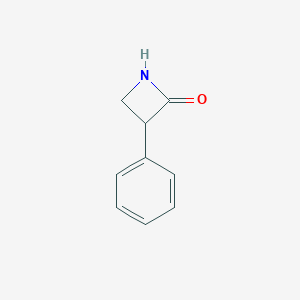
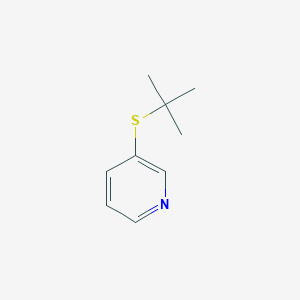
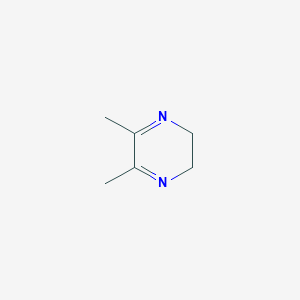
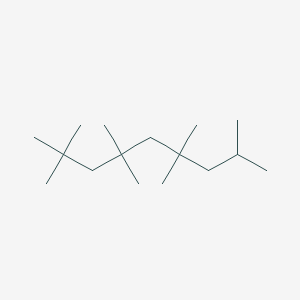
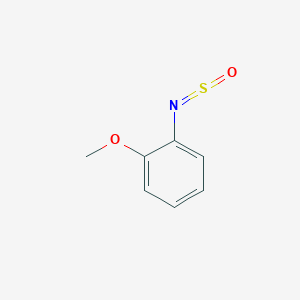
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
